molecular formula C13H20N4OS B2860053 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclopentanecarboxamide CAS No. 2309706-03-2

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclopentanecarboxamide

Cat. No.: B2860053
CAS No.: 2309706-03-2
M. Wt: 280.39
InChI Key: BHINMOLLQLLIBZ-UHFFFAOYSA-N
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Description

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cyclopentanecarboxamide” is a chemical compound that contains several interesting structural components . It includes a thiadiazole ring, a piperidine ring, and a cyclopentanecarboxamide group . These components are often found in biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole and piperidine rings, as well as the carboxamide group. These groups can participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Anti-Arrhythmic Activity

The compound has been utilized in the synthesis of various derivatives, showing significant anti-arrhythmic activity. Abdel‐Aziz et al. (2009) demonstrated this through the synthesis of piperidine-based 1,3-thiazole and 1,3,4-thiadiazole derivatives, emphasizing its potential in pharmacological research (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Synthesis of Non-Ionic Surfactants and Antimicrobial Activities

This compound has been part of the synthesis of novel scaffolds like Thiadiazolyl Piperidine and Thiadiazolyl Piperazine. Abdelmajeid et al. (2017) focused on creating these scaffolds from stearic acid, leading to the formation of nonionic surfactants with evaluated physico-chemical, surface properties, and antimicrobial activities (Abdelmajeid, Amine, & Hassan, 2017).

Toxicological Evaluation for Food and Beverage Applications

Arthur et al. (2015) conducted a toxicological evaluation of structurally related flavors, incorporating the compound for assessing safety in food and beverage applications. The study concluded the compounds as safe with minimal oxidative metabolism and rapid elimination (Arthur, Karanewsky, Luksic, Goodfellow, & Daniels, 2015).

Potential as Antiulcer Agents

Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines substituted with the compound as potential antiulcer agents. The study revealed cytoprotective properties in specific models, highlighting its potential in gastrointestinal research (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antileishmanial Activity

Tahghighi et al. (2011) synthesized 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents, including the compound, showing significant antileishmanial activity. This suggests its potential in the development of treatments for protozoal infections (Tahghighi, Rezazade Marznaki, Kobarfard, Dastmalchi, Mojarrad, Razmi, Ardestani, Emami, Shafiee, & Foroumadi, 2011).

Orexin Receptor Antagonist in Insomnia Treatment

Renzulli et al. (2011) investigated N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a novel orexin 1 and 2 receptor antagonist, including the compound, for insomnia treatment. This study highlighted its potential in neuropsychiatric disorders (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-13(10-3-1-2-4-10)15-11-5-7-17(8-6-11)12-9-14-19-16-12/h9-11H,1-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHINMOLLQLLIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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